molecular formula C15H10ClNO3 B6377172 4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% CAS No. 1261898-04-7

4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%

Cat. No. B6377172
CAS RN: 1261898-04-7
M. Wt: 287.70 g/mol
InChI Key: IWARAIUZLOXOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% (hereafter referred to as 4-CMCP) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 133-135°C and a purity of 95%. 4-CMCP is widely used in biochemical and physiological studies due to its ability to act as a substrate for enzymes and its ability to interact with proteins. It is also used in laboratory experiments due to its low toxicity and relative stability.

Scientific Research Applications

4-CMCP has a variety of scientific research applications. It is commonly used as a substrate in enzyme assays, as it can be easily modified to create a variety of derivatives with different properties. 4-CMCP is also used in protein studies, as it can interact with proteins and be used to study protein structure and function. 4-CMCP is also used in cell studies, as it can be used to study the effects of compounds on cell growth and viability.

Mechanism of Action

4-CMCP acts as a substrate for enzymes, meaning that it can be used as a source of energy for the enzyme to catalyze a reaction. It can also interact with proteins, allowing it to be used to study protein structure and function. 4-CMCP can also interact with cells, allowing it to be used to study the effects of compounds on cell growth and viability.
Biochemical and Physiological Effects
4-CMCP is relatively non-toxic and has been shown to have minimal effects on biochemical and physiological functions. It has been shown to have no effect on enzyme activity or protein structure and function. It has also been shown to have no effect on cell growth or viability.

Advantages and Limitations for Lab Experiments

4-CMCP has several advantages for use in laboratory experiments. It is relatively non-toxic, allowing it to be used in a variety of experiments without risk of harm to the researcher. It is also relatively stable, allowing it to be used in long-term experiments without significant degradation. Additionally, 4-CMCP can be easily modified to create a variety of derivatives with different properties, allowing it to be used in a variety of experiments.
However, there are some limitations to using 4-CMCP in laboratory experiments. It is not as widely available as other compounds, making it more difficult to obtain. Additionally, it is not as versatile as other compounds, limiting its applications to specific experiments.

Future Directions

There are a number of potential future directions for the use of 4-CMCP in scientific research. It could be used in the development of new drugs, as its ability to interact with proteins and enzymes could be used to create compounds with specific properties. Additionally, 4-CMCP could be used to study the effects of compounds on cell growth and viability, as it has been shown to have minimal effects on biochemical and physiological functions. It could also be used in the development of new enzymes, as its ability to act as a substrate for enzymes could be used to create more efficient enzymes. Finally, 4-CMCP could be used in the development of new analytical techniques, as its ability to interact with proteins and enzymes could be used to create more accurate and precise analytical methods.

Synthesis Methods

4-CMCP can be synthesized from 4-chloro-2-methoxycarbonylphenol (4-CMP) and cyanide via a modified Ullman reaction. In this reaction, 4-CMP is reacted with a base such as potassium carbonate in an aqueous solution of dimethylformamide (DMF). The reaction is then heated to 150°C and a solution of cyanide is added. After the reaction is complete, the product is isolated and purified by recrystallization.

properties

IUPAC Name

methyl 2-chloro-4-(3-cyano-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARAIUZLOXOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684982
Record name Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol

CAS RN

1261898-04-7
Record name Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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